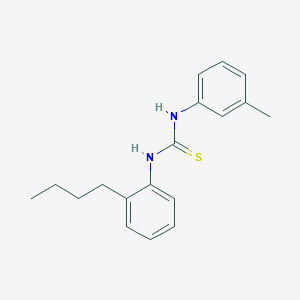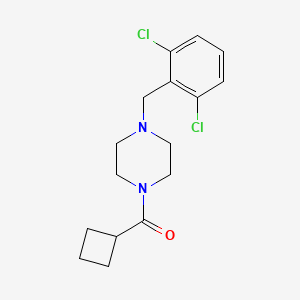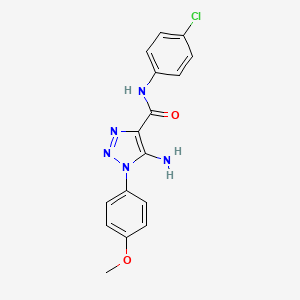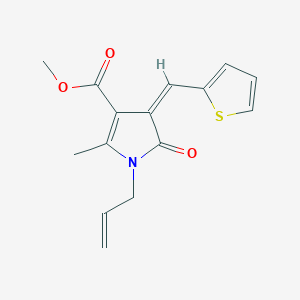
N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea
描述
N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea, also known as BUPT, is a chemical compound that has been widely used in scientific research due to its unique properties. BUPT is a thiourea derivative that has been shown to possess antitumor, anti-inflammatory, and antiviral activities.
作用机制
The mechanism of action of N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and viral replication. N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell growth and proliferation. Additionally, N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the replication of several viruses by interfering with viral entry, replication, and assembly.
Biochemical and Physiological Effects
N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea has been shown to induce apoptosis, a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea has also been shown to inhibit angiogenesis, a process of new blood vessel formation that is essential for tumor growth and metastasis. Inflammatory cells, N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. In viral infections, N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit viral replication and induce the production of antiviral cytokines, such as IFN-α and IFN-β.
实验室实验的优点和局限性
One of the main advantages of N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea is its broad-spectrum activity against cancer, inflammation, and viral infections. N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea has also been shown to have low toxicity in vitro and in vivo, which makes it a potential candidate for further development as a therapeutic agent. However, N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea has several limitations for lab experiments, including its low solubility in water and organic solvents, which makes it difficult to use in certain assays. Additionally, N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea has a short half-life in vivo, which limits its effectiveness as a therapeutic agent.
未来方向
There are several future directions for N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea research. One direction is to investigate the structure-activity relationship of N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea and its analogs to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea in vivo to optimize its therapeutic potential. Additionally, N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea can be used as a lead compound for the development of novel therapeutic agents for cancer, inflammation, and viral infections. Finally, N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea can be used as a tool compound to investigate the signaling pathways that are involved in cancer, inflammation, and viral infections.
科学研究应用
N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its potential use in the treatment of cancer, inflammation, and viral infections. In cancer research, N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea has also been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(2-butylphenyl)-N'-(3-methylphenyl)thiourea has been shown to possess antiviral activity against several viruses, including influenza virus and hepatitis B virus.
属性
IUPAC Name |
1-(2-butylphenyl)-3-(3-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-3-4-9-15-10-5-6-12-17(15)20-18(21)19-16-11-7-8-14(2)13-16/h5-8,10-13H,3-4,9H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRKNPPGCPQOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1NC(=S)NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4836519.png)
![4-(4-sec-butylphenyl)-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5-methyl-3-thiophenecarbonitrile](/img/structure/B4836523.png)
![N-(2-(4-fluorophenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4836526.png)
![N-(2,3-dichlorophenyl)-2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B4836530.png)

![4-[(1,3-benzothiazol-2-ylthio)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B4836551.png)
![7-[2-(5-chloro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4836552.png)

![N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylthiourea](/img/structure/B4836565.png)


![methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4836587.png)
![4-({4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4836607.png)
